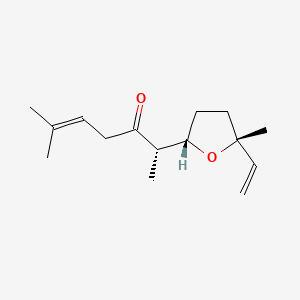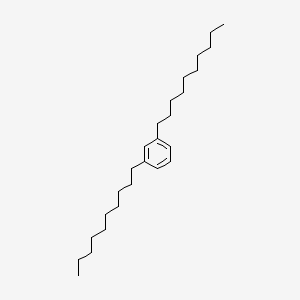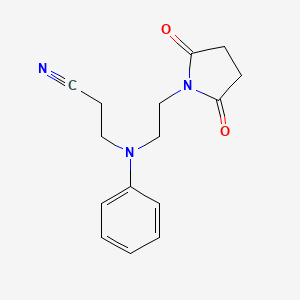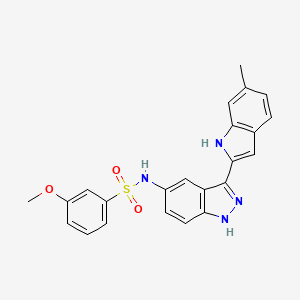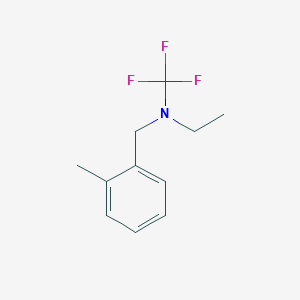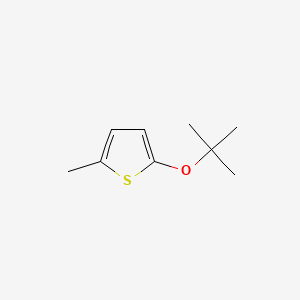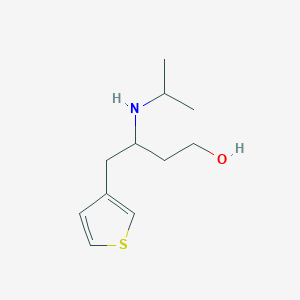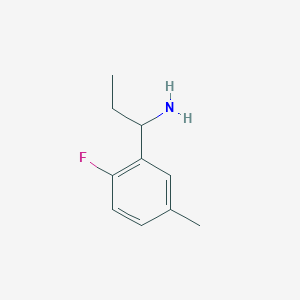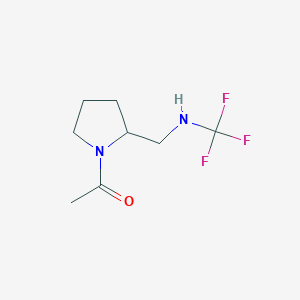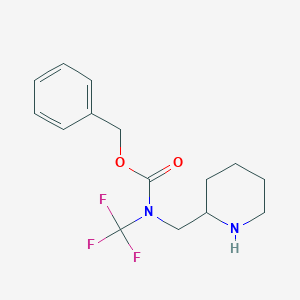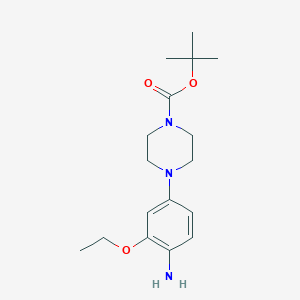
1-Ethyl-3-methyl-5-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound belongs to the class of aromatic hydrocarbons, specifically substituted benzenes, and is characterized by the presence of ethyl, methyl, and isopropyl groups attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1-ethyl-3-methyl-5-(propan-2-yl)benzene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives. This process typically includes the following steps :
Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkyl group using reagents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethyl-3-methyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction :
Electrophilic Aromatic Substitution: This compound can undergo reactions such as nitration, sulfonation, and halogenation
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into various alkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-5-(propan-2-yl)benzene has several scientific research applications across various fields :
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism by which 1-ethyl-3-methyl-5-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets and pathways :
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where an electrophile attacks the electron-rich benzene ring, forming a sigma complex. This intermediate then loses a proton to restore aromaticity.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties. These reactions involve the transfer of electrons and changes in oxidation states.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methyl-5-(propan-2-yl)benzene can be compared with other similar compounds, such as 1-ethyl-3-isopropyl-5-methylbenzene and 1-methyl-4-propan-2-ylbenzene :
1-Ethyl-3-isopropyl-5-methylbenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-Methyl-4-propan-2-ylbenzene: This compound has a methyl and isopropyl group attached to the benzene ring but lacks the ethyl group.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its chemical reactivity and applications.
Propriétés
Numéro CAS |
22582-99-6 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-6-10(4)7-12(8-11)9(2)3/h6-9H,5H2,1-4H3 |
Clé InChI |
WJRBZQOLOBDJTL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
